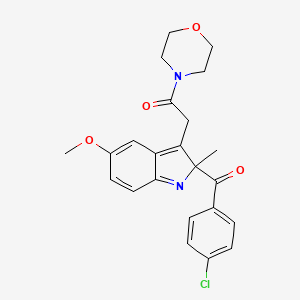

BML-190

描述

2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-1-(4-morpholinyl)ethanone is a N-acylindole.

科学研究应用

选择性CB2逆向激动剂

BML-190 是一种选择性 CB2 逆向激动剂,这意味着它与大麻素受体 2 型 (CB2) 结合,并诱导与激动剂相反的反应 。这种特性被用于研究以了解 CB2 受体在各种生理过程中的作用。

神经炎症研究

由于其对 CB2 受体的作用,this compound 用于研究神经炎症过程。 研究表明,它可以减少人单核细胞中的细胞因子分泌和神经毒性,这对理解和潜在地治疗神经退行性疾病具有重要意义 。

癌细胞增殖

This compound 与神经生长因子受体和催乳素受体的抑制有关,从而导致乳腺癌和前列腺癌细胞增殖的抑制。 这种应用对于开发针对这些类型癌症的新治疗策略至关重要 。

骨髓细胞研究

研究表明,像 this compound 这样的大麻素可以通过 CB2 受体间接刺激骨髓细胞的成纤维细胞集落形成。 这种应用对于理解骨髓功能以及大麻素对骨骼健康潜在的治疗作用很重要 。

抗真菌活性

This compound 通过新隐球菌中的环状 AMP/蛋白激酶 A1 途径负向调节壳聚糖合成,新隐球菌是一种可能导致致命性脑膜脑炎的真菌。 这种应用对于开发新的抗真菌疗法具有重要意义 。

镇痛研究

作为非甾体抗炎药 (NSAID) 吲哚美辛的衍生物,this compound 与其母体化合物相比具有独特的生物活性,为开发具有更少副作用的新型镇痛药提供了研究途径 。

药理学研究

This compound 的争议性活性,一些来源将其称为 CB2 激动剂而不是逆向激动剂,突出了进行更多研究的必要性。 这种差异可能反映了不同组织中的不同作用,使得 this compound 成为药理学研究的关注对象,以阐明其分类和作用 。

作用机制

Target of Action

BML-190 is a potent and selective ligand for the CB2 receptor , a type of cannabinoid receptor . The Ki values for CB2 and CB1 receptors are 435 nM and > 2 μM, respectively . This indicates that this compound has a higher affinity for the CB2 receptor, making it the primary target of action .

Mode of Action

This compound acts as an inverse agonist at the CB2 receptor . This means that it binds to the CB2 receptor and induces a response opposite to that of an agonist. It’s worth noting that some sources refer to this compound as a CB2 agonist rather than an inverse agonist . This discrepancy may reflect an error in classification or it may indicate that this compound produces different effects in different tissues .

Biochemical Pathways

This compound’s interaction with the CB2 receptor leads to signaling via cAMP and inositol phosphates . In the context of the fungus Cryptococcus neoformans, this compound has been shown to negatively regulate chitosan synthesis via the cAMP/PKA1 pathway . This results in an intracellular accumulation of cAMP, which in turn results in decreased chitosan .

Pharmacokinetics

The pharmacokinetics of this compound involve several phase one metabolic pathways . These include the loss of the p-chlorobenzyl group, hydroxylation on the indole or on the morpholine ring, morpholinyl ring opening, and demethylation of the methoxyl group on the indole ring . These metabolic processes can affect the bioavailability of this compound, but more research is needed to fully understand these effects.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, this compound has been shown to reduce the toxicity of culture supernatants to SH-SY5Y human neuroblastoma cells . It also diminishes LPS-induced NO and IL-6 production in a concentration-dependent manner .

生化分析

Biochemical Properties

Indomethacin morpholinylamide interacts with the human cannabinoid CB2 receptor . It potentiates the forskolin-stimulated accumulation of cAMP in HEK-293 cells stably expressing the human CB2 receptor .

Cellular Effects

Indomethacin morpholinylamide has been found to negatively regulate chitosan synthesis via the cyclic AMP/Protein Kinase A1 pathway in Cryptococcus neoformans . It likely targets the C. neoformans G-protein-coupled receptor Gpr4 and contributes to an intracellular accumulation of cAMP that results in decreased chitosan .

Molecular Mechanism

The molecular mechanism of Indomethacin morpholinylamide involves its action as an inverse agonist of the human cannabinoid CB2 receptor . It binds to both CB1 and CB2 receptors . In HEK-293 cells expressing the human CB2 receptor, Indomethacin morpholinylamide potentiates the forskolin-stimulated accumulation of cAMP .

Temporal Effects in Laboratory Settings

In laboratory settings, Indomethacin morpholinylamide has been shown to cause an increase in intracellular cAMP from wild-type cells, but not the gpr4∆ strain .

Metabolic Pathways

Indomethacin morpholinylamide undergoes metabolism in rat liver microsomes, yielding at least 15 metabolic products . The major phase one metabolic pathways include loss of the p-chlorobenzyl group, hydroxylation on the indole or on the morpholine ring, morpholinyl ring opening, and demethylation of the methoxyl group on the indole ring .

属性

IUPAC Name |

2-[2-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O4/c1-23(22(28)15-3-5-16(24)6-4-15)19(14-21(27)26-9-11-30-12-10-26)18-13-17(29-2)7-8-20(18)25-23/h3-8,13H,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKFHWWAUUITQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C2C=C(C=CC2=N1)OC)CC(=O)N3CCOCC3)C(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951230 | |

| Record name | 4-((2-(p-Chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2854-32-2 | |

| Record name | Morpholine, 4-((2-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002854322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2-(p-Chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

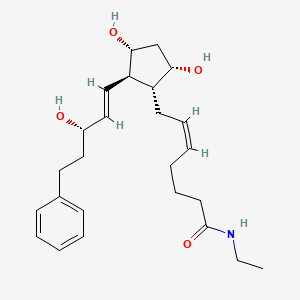

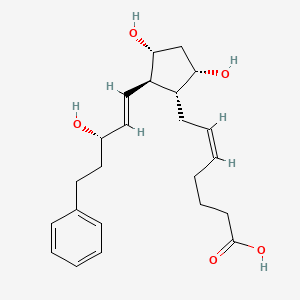

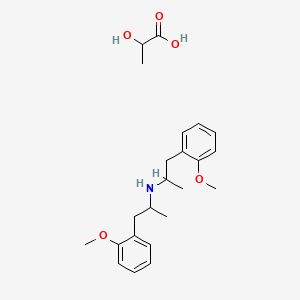

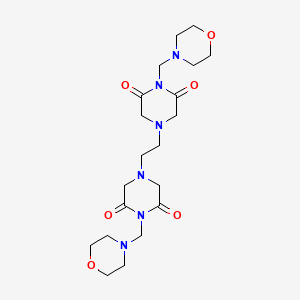

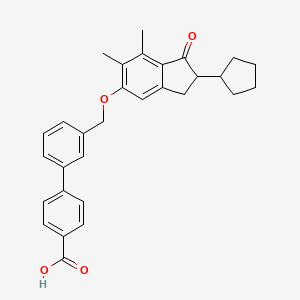

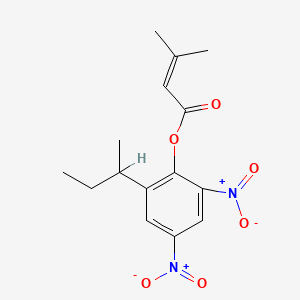

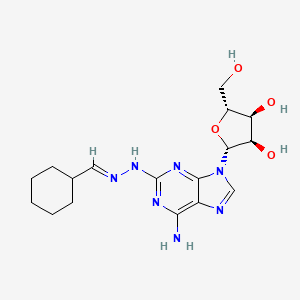

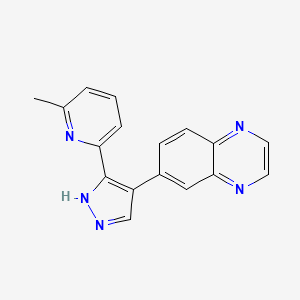

Feasible Synthetic Routes

Q1: What is the mechanism of action of BML-190 in Cryptococcus neoformans?

A1: this compound likely targets the G-protein coupled receptor Gpr4 in C. neoformans. [] This interaction influences the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway, leading to an intracellular accumulation of cAMP. This ultimately results in decreased chitosan production, a critical component of the fungal cell wall. [, , ]

Q2: Why is chitosan production important for Cryptococcus neoformans?

A2: Chitosan is a crucial component of the Cryptococcus neoformans cell wall, which provides protection from the environment. Studies have shown that chitosan is essential for the survival of this fungus within a mammalian host. [, ] Disrupting chitosan biosynthesis can therefore weaken the fungus and impact its virulence.

Q3: How was this compound discovered to impact chitosan production?

A3: Researchers developed a novel flow cytometry-based screening method to identify compounds that inhibit chitosan production in C. neoformans. [, ] They screened a library of compounds with known biological activities and identified this compound as a potential hit. This finding was then confirmed using alternative methods to measure chitosan levels. [, ]

Q4: What is the significance of identifying compounds like this compound that affect chitosan production?

A4: Cryptococcus neoformans infections can be fatal, particularly in individuals with compromised immune systems. [, ] Current antifungal treatments have limitations, highlighting the urgent need for new therapeutic targets and drugs. As chitosan is essential for C. neoformans survival within the host, compounds like this compound that interfere with its production could lead to the development of novel antifungal therapies. [, ]

Q5: Are there any other known activities of this compound?

A5: Yes, this compound is known to act as an inverse agonist of the peripheral cannabinoid receptor type 2 (CB2) in mammals. [] This activity is distinct from its effect on chitosan production in C. neoformans and highlights its potential to interact with different biological pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-9-methyl-13-[2-(1-oxidoquinolin-1-ium-4-yl)oxyethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1667070.png)

![(2S)-2-[[(4R)-3-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1667072.png)

![(2R)-2-Amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B1667074.png)